7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine is an organic compound with the molecular formula C9H11N3O. This compound belongs to the class of benzodiazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. Benzodiazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the reaction of phthalamide with ammonia in the presence of an alcohol or a base to generate an imidazole compound.
Methoxylation: The next step involves the introduction of a methoxy group at the 7th position of the benzimidazole ring. This can be achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Methylation of the Amine Group: The final step involves the methylation of the amine group at the 1st position of the benzimidazole ring. This can be achieved using methylating agents like methyl iodide or methyl triflate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: This involves carrying out the reactions in large reactors with controlled temperature and pressure conditions.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and higher efficiency.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed
Oxidation Products: Corresponding oxides.
Reduction Products: Reduced derivatives.
Substitution Products: Substituted derivatives with various functional groups.
Scientific Research Applications
7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
7-methoxy-1-methyl-1H-1,3-benzodiazol-2-amine can be compared with other similar compounds, such as:
1H-Benzimidazol-4-amine: Another benzimidazole derivative with similar biological activities.
7-methoxy-1H-benzimidazol-2-ylamine: A compound with a similar structure but lacking the methyl group at the 1st position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-methoxy-1-methylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-8-6(11-9(12)10)4-3-5-7(8)13-2/h3-5H,1-2H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZRZIOKIRLFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2OC)N=C1N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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